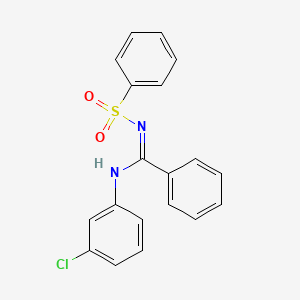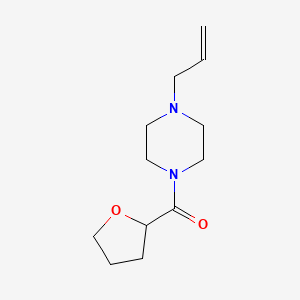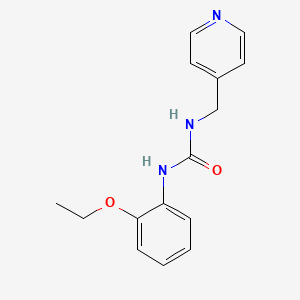
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of CAIX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate. This results in a decrease in pH, which can lead to cell death in cancer cells that rely on CAIX for pH regulation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of intraocular pressure in glaucoma, and modulation of neuronal excitability in epilepsy. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent inhibitor of CAIX and has been shown to have efficacy in preclinical studies. However, N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has potential off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective CAIX inhibitors that can be administered in vivo. Another area of interest is the investigation of the potential applications of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential off-target effects.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step reaction process, starting with the reaction of 3-chloroaniline with benzene sulfonyl chloride to form N-(3-chlorophenyl)benzenesulfonamide. This compound is then reacted with benzoyl isocyanate to form N-(3-chlorophenyl)-N'-(benzoyl)benzenesulfonamide, which is further reacted with ammonium acetate to form N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition by N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(3-chlorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-chlorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHQMCNRZRKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)


![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)